![molecular formula C20H26N4O4 B7681811 N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in regulating smooth muscle relaxation, platelet aggregation, and vascular tone. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Mecanismo De Acción
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 activates sGC by binding to the heme group of the enzyme and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates smooth muscle relaxation, platelet aggregation, and vascular tone. By increasing cGMP levels, N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 promotes vasodilation and reduces vascular resistance.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of cardiac hypertrophy. It has also been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 has several advantages for lab experiments, including its potency and selectivity for sGC activation. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that it can be difficult to administer in vivo due to its poor solubility in water.
Direcciones Futuras
There are several potential future directions for research on N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272. One area of interest is its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Another area of interest is the development of more potent and selective sGC activators based on the structure of N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 to optimize its therapeutic potential.
Métodos De Síntesis
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-(hydroxymethyl)cyclohexanone with 3-(2-pyrazol-1-ylethoxy)aniline in the presence of a base to form the intermediate product, which is then reacted with oxalyl chloride and ammonia to give the final product.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. In addition, N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide 41-2272 has been shown to enhance erectile function in animal models of erectile dysfunction.
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-14-15-5-1-2-8-18(15)23-20(27)19(26)22-16-6-3-7-17(13-16)28-12-11-24-10-4-9-21-24/h3-4,6-7,9-10,13,15,18,25H,1-2,5,8,11-12,14H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZFKKGQHRWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)C(=O)NC2=CC(=CC=C2)OCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

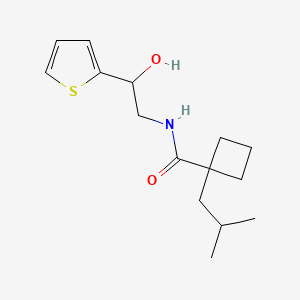

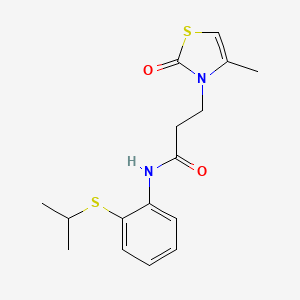
![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
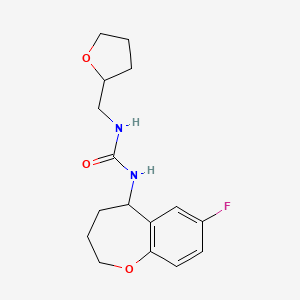
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)
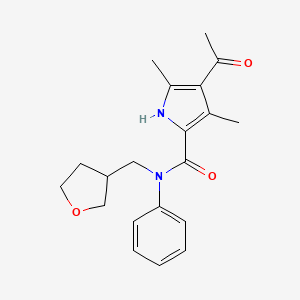
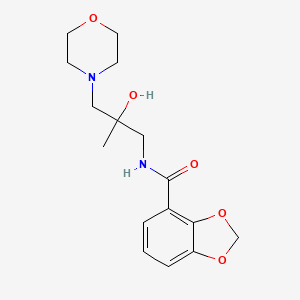
![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)